eIF4A3-IN-5 -

eIF4A3-IN-5

Catalog Number: EVT-15278765
CAS Number:
Molecular Formula: C26H22N2O7
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

eIF4A3-IN-5 is a small molecule that functions as an inhibitor of the eukaryotic initiation factor 4A3, a crucial component of the exon junction complex involved in mRNA processing and stability. This compound has garnered attention due to its potential therapeutic implications, particularly in cancer treatment, where eIF4A3 is often overexpressed and associated with poor prognosis.

Source and Classification

eIF4A3-IN-5 is classified as a small molecule inhibitor targeting the eukaryotic initiation factor 4A3. It is derived from pharmacological research aimed at understanding and manipulating the functions of RNA helicases in cellular processes. The compound has been studied primarily in the context of its effects on RNA metabolism and gene expression regulation, particularly in oncogenic contexts where eIF4A3 plays a pivotal role.

Synthesis Analysis

Methods and Technical Details

The synthesis of eIF4A3-IN-5 typically involves several organic chemistry techniques, including:

  1. Reactions: The compound is synthesized through multi-step organic reactions that may include:
    • Coupling reactions to form the core structure.
    • Functional group modifications to enhance binding affinity to eIF4A3.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity required for biological assays.
  3. Characterization: The final product is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

eIF4A3-IN-5 features a unique molecular structure characterized by specific functional groups that facilitate its interaction with the eukaryotic initiation factor 4A3. Key structural details include:

  • Core Structure: The compound typically contains a scaffold that allows for interactions with the protein's active site.
  • Functional Groups: Specific moieties are designed to enhance binding affinity and specificity towards eIF4A3.

The molecular formula, molecular weight, and other structural parameters are usually determined during the characterization phase.

Chemical Reactions Analysis

Reactions and Technical Details

eIF4A3-IN-5 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions include:

  1. Binding Interactions: The compound binds to the ATP-binding site of eIF4A3, inhibiting its helicase activity.
  2. Conformational Changes: Upon binding, eIF4A3-IN-5 induces conformational changes in eIF4A3 that prevent it from engaging with RNA substrates effectively.

The inhibition mechanism is vital for understanding how eIF4A3-IN-5 can modulate RNA metabolism in cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for eIF4A3-IN-5 primarily revolves around its ability to inhibit the helicase activity of eIF4A3:

  1. Inhibition of ATP Hydrolysis: By binding to the ATP-binding site, eIF4A3-IN-5 prevents ATP hydrolysis, which is essential for helicase function.
  2. Disruption of Exon Junction Complex Assembly: The inhibition leads to impaired assembly of the exon junction complex, affecting mRNA stability and translation efficiency.

This mechanism highlights the potential of eIF4A3-IN-5 as a therapeutic agent in conditions where eIF4A3 activity contributes to disease progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

eIF4A3-IN-5 possesses several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability; it is typically evaluated in various solvents.
  • Stability: Stability studies under different pH conditions and temperatures help ascertain its shelf life and usability in biological experiments.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound.

These properties are essential for determining the practical applications of eIF4A3-IN-5 in laboratory settings.

Applications

Scientific Uses

eIF4A3-IN-5 has significant potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of eukaryotic initiation factor 4A3, it can be used to study cancer cell biology, particularly in understanding how altered mRNA processing contributes to malignancy.
  2. Gene Expression Studies: Researchers can utilize this compound to dissect the roles of RNA helicases in gene regulation, splicing, and mRNA decay pathways.
  3. Therapeutic Development: Given its role in inhibiting a protein associated with poor cancer prognosis, eIF4A3-IN-5 may serve as a lead compound for developing new cancer therapies targeting RNA metabolism.
Introduction to eIF4A3 as a Therapeutic Target in Oncogenesis

Biological Role of eIF4A3 in Post-Transcriptional Regulation

EIF4A3 (Eukaryotic Initiation Factor 4A3), a DEAD-box RNA helicase, serves as a critical scaffold protein within the exon junction complex (EJC)—a multiprotein assembly deposited ~24 nucleotides upstream of mRNA exon-exon junctions during splicing. This complex consists of core components MAGOH, RBM8A (Y14), and CASC3 (MLN51/BTZ), with EIF4A3 acting as its central ATP-dependent RNA-binding module [1] [10]. Structurally, EIF4A3 contains conserved RecA-like domains (RecA1: residues 69-239; RecA2: residues 250-411) and signature motifs: the Q motif (aa 38-60) for ATP binding and the DEAD-box motif (aa 187-190; Asp-Glu-Ala-Asp) conferring helicase activity [1]. Its ATP-dependent conformational switch between "open" (ADP-bound/low RNA affinity) and "closed" (ATP-bound/RNA-bound) states regulates EJC assembly:

  • EJC Assembly & mRNA Surveillance: CWC22 recruits phosphorylated EIF4A3 to spliceosomes. Subsequent binding of the MAGOH-Y14 heterodimer locks EIF4A3 in its RNA-bound closed conformation, forming the pre-EJC core. This recruits peripheral proteins (RNPS1, Aly/REF) and CASC3 to finalize the EJC, which remains bound to mRNA during nuclear export [1] [4]. The EJC serves as a quality control mark for nonsense-mediated decay (NMD). Premature termination codons (PTCs) located >50-55 nucleotides upstream of an EJC trigger UPF1 phosphorylation and mRNA degradation—a process requiring EIF4A3’s RNA anchoring function [1] [6].

  • m6A Methylation Suppression: EIF4A3 globally suppresses N6-methyladenosine (m6A) modifications near exon junctions by sterically blocking methyltransferase complexes. Loss of EIF4A3 induces hypermethylation of mRNA coding sequences, altering transcript stability and translation efficiency—a mechanism dysregulated in multiple cancers [10].

  • Non-Coding RNA Regulation: EIF4A3 binds flanking introns of pre-mRNAs to promote circular RNA (circRNA) biogenesis (e.g., circMMP9, circBRWD3) and stabilizes select lncRNAs (e.g., LINC00680) by preventing exonucleolytic degradation [3] [7] [9].

Table 1: Molecular Functions of EIF4A3 in RNA Metabolism

FunctionMechanismKey Interacting Partners
Exon Junction ComplexATP-dependent RNA binding; anchors EJC 24nt upstream of exon junctionsMAGOH, Y14, CASC3, CWC22
Nonsense-Mediated DecayFlags mRNAs with premature stop codons for degradationUPF1, UPF2, UPF3B
Selenoprotein TranslationBinds SECIS elements to repress selenocysteine incorporation during deficiencySECISBP2
circRNA BiogenesisBinds flanking introns to facilitate back-splicingPre-mRNA upstream/downstream motifs
m6A SuppressionProtects exon junction-proximal RNA from methylationMETTL3 complex

eIF4A3 Dysregulation in Cancer: Ribosome Biogenesis and Splicing Aberrations

EIF4A3 is genomically amplified and overexpressed across diverse malignancies, correlating with advanced stage, metastasis, and poor survival. Functional studies reveal its pleiotropic oncogenic roles through two primary mechanisms:

  • Ribosome Biogenesis (RiBi) Dysregulation: EIF4A3 localizes to nucleoli within the small subunit (SSU) processome, where it resolves R-loops (DNA-RNA hybrids) during rRNA transcription. Depletion impairs 18S/28S rRNA processing, triggering ribosome biogenesis stress. This activates the RPL5/RPL11-MDM2-p53 checkpoint, inducing cell cycle arrest. However, p53-mutant tumors bypass this surveillance, becoming addicted to EIF4A3 for uninterrupted RiBi. AML, pancreatic ductal adenocarcinoma (PDAC), and breast cancers with high RiBi activity show exceptional EIF4A3 dependency [2] [6] [10].

  • Splicing-Linked Oncogenesis: EIF4A3 drives carcinogenic splicing events and stabilizes non-coding RNAs:

  • In PDAC, EIF4A3 overexpression alters >1,200 splicing events (e.g., increased exon skipping, intron retention), directly correlating with tumor growth and metastasis. Silencing reduces proliferation, migration, and xenograft growth [5].
  • In glioblastoma, EIF4A3 binds circMMP9 and LINC00680 precursors, stabilizing these oncogenic RNAs that promote invasion and chemo-resistance [4] [10].
  • In breast cancer, EIF4A3 upregulates circZFAND6, circBRWD3, and hsacirc0068631 by binding BRWD3/ZFAND6 pre-mRNAs. These circRNAs sponge tumor-suppressive miRNAs (miR-142-3p/5p, miR-647) and enhance c-Myc expression [3] [7] [9].

Table 2: EIF4A3 Dysregulation in Select Cancers

Cancer TypeExpression ChangeOncogenic MechanismClinical Correlation
Acute Myeloid LeukemiaOverexpressionSustains ribosome biogenesis; suppresses p53 via MDM2Poor overall survival; therapy resistance [6]
Breast CancerAmplification/OverexpInduces circBRWD3/miR-142/RAC1-PAK1 axis; upregulates FASN/c-MycLymph node metastasis; advanced TNM stage [3] [7] [9]
Pancreatic CancerOverexpressionAlters >1,200 splicing events; promotes LINC01232-TM9SF2 signalingShorter survival; chemoresistance [5] [4]
Bladder CancerOverexpressionGlobal m6A hypermethylation; CD8+ T-cell dysfunctionReduced immunotherapy response [10]

Rationale for Targeting eIF4A3 in High-RiBi Tumors

The dependence of aggressive tumors on EIF4A3 stems from two vulnerabilities:

  • RiBi Addiction: Cancers with MYC amplification or PTEN loss exhibit hyperactive ribosome production. EIF4A3 enables rRNA processing and R-loop resolution; its inhibition collapses nucleolar integrity, inducing proteotoxic stress and p53 activation in wild-type tumors. p53-mutant tumors remain vulnerable due to unresolved RiBi stress [2] [6].
  • Non-Oncogene Co-dependency: EIF4A3 supports numerous "non-oncogene" roles—splicing fidelity, NMD, circRNA production—that become essential in fast-growing tumors. Silencing disrupts >300 oncogenic splice variants in PDAC alone [5].

EIF4A3 inhibitors (e.g., eIF4A3-IN-5) offer mechanistic advantages over pan-eIF4A inhibitors:

  • Selectivity: eIF4A3-IN-5 shows >100-fold specificity for EIF4A3 over EIF4A1/A2, minimizing off-target effects on general translation initiation [8].
  • Circumvention of Resistance: Unlike kinase inhibitors, targeting a non-mutated RNA helicase reduces acquired resistance risk.
  • Immunomodulation: EIF4A3 knockdown enhances tumor immunogenicity by reducing circCCAR1-mediated PD-1 stabilization in T cells, potentially synergizing with checkpoint inhibitors [10].

Properties

Product Name

eIF4A3-IN-5

IUPAC Name

(2S,3R,4R,5S,6R)-6-(4-cyanophenyl)-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-triene-4-carboxylic acid

Molecular Formula

C26H22N2O7

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C26H22N2O7/c1-33-18-12-17-21(23(28-18)34-2)25(32)22(29)19(24(30)31)20(15-6-4-3-5-7-15)26(25,35-17)16-10-8-14(13-27)9-11-16/h3-12,19-20,22,29,32H,1-2H3,(H,30,31)/t19-,20-,22-,25+,26+/m1/s1

InChI Key

UADSEUZFIUVZDF-YHVMUTAASA-N

Canonical SMILES

COC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC

Isomeric SMILES

COC1=NC(=C2C(=C1)O[C@@]3([C@]2([C@@H]([C@@H]([C@H]3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC

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